molecular formula C7H5N3O2 B1335515 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid CAS No. 24638-31-1

3H-Imidazo[4,5-B]pyridine-6-carboxylic acid

Cat. No. B1335515
CAS RN: 24638-31-1
M. Wt: 163.13 g/mol
InChI Key: ZOESYPWVCKOZBH-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-B]pyridine-6-carboxylic acid is a compound that belongs to the class of imidazopyridines . The imidazopyridines are known to play a crucial role in numerous disease conditions due to their diverse biological activity . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The most popular approaches for the synthesis of imidazo[4,5-b]pyridine derivatives involve condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .


Molecular Structure Analysis

The molecular structure of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid is represented by the linear formula C7H5N3O2 .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to exhibit diverse biological activity, which is attributed to their ability to influence many cellular pathways . They are known to play a crucial role in numerous disease conditions .


Physical And Chemical Properties Analysis

3H-Imidazo[4,5-B]pyridine-6-carboxylic acid has a molecular weight of 163.14 . It is a solid at room temperature .

Scientific Research Applications

Materials Science

3H-Imidazo[4,5-B]pyridine-6-carboxylic acid: has shown potential in materials science, particularly in the development of optoelectronic devices . Its structural properties make it suitable for use in sensors and emitters for confocal microscopy and imaging . The compound’s ability to participate in various chemical reactions allows for the synthesis of new materials with desirable electronic and photonic properties.

Pharmaceuticals

In the pharmaceutical industry, derivatives of this compound have been explored for their therapeutic potential . They are structurally similar to purines, which are crucial in biological systems, and have been studied for their role in influencing cellular pathways in cancerous cells, pathogens, and components of the immune system . This makes them candidates for the development of new drugs, including proton pump inhibitors , aromatase inhibitors , and NSAIDs .

Anticancer Research

The compound’s derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. Some studies have shown significant activity, suggesting potential use in anti-cancer drug development . The ability to modify the core structure allows for the creation of a variety of derivatives with different biological activities.

Antimicrobial Applications

Recent studies have highlighted the antimicrobial features of new derivatives of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid. These derivatives have been based on both experimental and theoretical studies, indicating their potential as antimicrobial agents .

Imaging Techniques

The luminescent properties of imidazo[4,5-b]pyridine derivatives make them suitable for use as emitters in confocal microscopy and imaging applications . Their ability to emit light upon excitation can be harnessed to visualize biological structures and processes.

Chemical Synthesis

This compound is also valuable in chemical synthesis, serving as a precursor for various heterocyclic compounds . It has been used in the synthesis of imidazo[1,5-a]pyrimidine derivatives, which are important in the creation of new molecules with potential biological activity .

Agricultural Chemistry

Some derivatives of this compound have found applications in agriculture, such as in the treatment of plant shoots and as rodenticides. Their biological activity can be tailored to address specific agricultural challenges .

Mechanism of Action

Target of Action

The 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The primary targets of this compound are the GABA A receptors , where they act as positive allosteric modulators . They also target IKK-ɛ and TBK1 which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

The compound interacts with its targets, primarily the GABA A receptors, and enhances their activity . This results in an increase in the inhibitory effects of GABA neurotransmission, leading to sedative, anxiolytic, and muscle relaxant effects . In the case of IKK-ɛ and TBK1, the compound’s interaction leads to the activation of NF-kappaB, a protein complex that controls transcription of DNA, cytokine production and cell survival .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The activation of NF-kappaB, for instance, can lead to the regulation of genes controlling immune response, cellular proliferation, and apoptosis .

Pharmacokinetics

They are designed to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given its influence on various cellular pathways. For instance, its action on GABA A receptors can lead to sedative, anxiolytic, and muscle relaxant effects . Its influence on IKK-ɛ and TBK1 can lead to the activation of NF-kappaB, which can regulate genes controlling immune response, cellular proliferation, and apoptosis .

Future Directions

The interest in imidazo[4,5-b]pyridines arises from their diverse biological activity . The information summarized in various studies may be useful in the design and development of methods for the synthesis of functional derivatives of imidazo[4,5-b]pyridines, which are prospective heterocyclic compounds for use in the search for new biologically active substances .

properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOESYPWVCKOZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406227
Record name 3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Imidazo[4,5-B]pyridine-6-carboxylic acid

CAS RN

24638-31-1
Record name 3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-imidazo[4,5-b]pyridine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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